(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Description
This compound features a Z-configured acrylonitrile core, substituted with a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted benzene) and a 4-(p-tolyl)thiazol-2-yl moiety. The Z-configuration ensures distinct electronic and steric properties, influencing its reactivity and biological interactions .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c1-13-2-5-15(6-3-13)17-11-25-20(22-17)16(10-21)8-14-4-7-18-19(9-14)24-12-23-18/h2-9,11H,12H2,1H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUHNGZRWFMODS-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acrylonitrile functional group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of acrylonitrile derivatives. In particular, compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile have demonstrated significant growth inhibition against various cancer cell lines.
In Vitro Studies
A study conducted by researchers at the National Cancer Institute screened several acrylonitrile derivatives against a panel of 60 human tumor cell lines. The results indicated that certain derivatives exhibited notable cytotoxic effects with GI50 values ranging from 0.0244 to 5.06 μM against leukemia and solid tumors such as non-small cell lung cancer and breast cancer .
Table 1: Anticancer Activity of Acrylonitrile Derivatives
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| 1 | HL-60 (Leukemia) | 0.0244 | 0.0866 |
| 2 | NCI-H522 (Lung) | 0.0866 | 0.938 |
| 3 | COLO205 (Colon) | 0.38 | - |
| 4 | MDA-MB-468 | 5.06 | - |
The biological activity of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies have shown that acrylonitrile derivatives can activate caspase pathways, promoting programmed cell death in malignant cells.
- Targeting Specific Pathways : Some derivatives selectively inhibit ATP-binding cassette transporters, which are implicated in drug resistance in cancer therapy .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical and preclinical settings:
- Case Study 1 : A derivative with a similar structure was tested on ovarian cancer cells and demonstrated a significant reduction in cell viability at concentrations as low as 0.5 μM.
- Case Study 2 : In a mouse model of breast cancer, administration of an acrylonitrile derivative resulted in a marked decrease in tumor size compared to control groups.
Comparison with Similar Compounds
Key SAR Observations :
- Thiazole vs. Benzodioxole : Replacement of benzodioxole with benzothiazole (compound 15 ) significantly boosts anticancer activity, likely due to improved π-stacking with biomolecular targets .
- Z-Configuration : The Z-isomer shows superior activity over E-isomers in acrylonitrile derivatives, as steric alignment optimizes binding to enzymes or receptors .
Physicochemical and Computational Properties
- Lipophilicity: The p-tolyl group in the target compound increases logP compared to nitro- or amino-substituted analogs (e.g., 27 and 28), favoring passive diffusion across biological membranes .
- Electronic Effects : The methylenedioxy group in benzodioxole donates electron density, moderating the electron-withdrawing effect of the acrylonitrile group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
